molecular formula C10H13N3O2 B063868 (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-40-7

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B063868
CAS No.: 172648-40-7
M. Wt: 207.23 g/mol
InChI Key: FCXSBJSCQSOFPL-UHFFFAOYSA-N
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Description

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with an ethoxy group at the 5-position, a methyl group at the 3-position, and a methanol group at the 2-position. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Future Directions

The future directions for research on “(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by imidazopyridines, this compound could be a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Fusing the imidazole ring to the pyridine ring: This step often involves cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid.

    Introduction of the ethoxy group: This can be done through an alkylation reaction using ethyl halides in the presence of a base.

    Introduction of the methyl group: This step can involve methylation reactions using methyl iodide or dimethyl sulfate.

    Introduction of the methanol group: This can be achieved through hydroxymethylation reactions using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
  • (5-ethoxy-3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
  • (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanol

Uniqueness

(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSBJSCQSOFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)N=C(N2C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 43 was repeated, except that 4.15 g 3-amino-6-ethoxy-2-methylaminopyridine (prepared as described in Preparation 97), and 5.66 g of glycolic acid were used, and that the product was purified by column chromatography through silica gel, using a 10:1 by volume mixture of ethyl acetate and methanol as the eluent, to give 3.20 g of the title compound, melting at 161° C.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Reactant of Route 5
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(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Reactant of Route 6
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

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